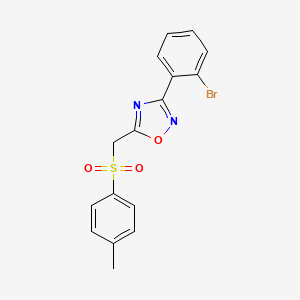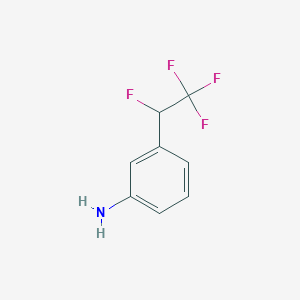![molecular formula C10H17NO5 B2933596 Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate CAS No. 2411194-43-7](/img/structure/B2933596.png)
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound with the molecular formula C10H17NO5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a hydroxymethyl-substituted oxolane ring.
Análisis Bioquímico
Biochemical Properties
It is predicted to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that the effects of this compound may change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate at different dosages in animal models have not been extensively studied. It is possible that the effects of this compound may vary with dosage, potentially involving threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method involves the use of tert-butyl carbamate and 4-(hydroxymethyl)-2-oxooxolane in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxo group in the oxolane ring can be reduced to form hydroxyl derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and carbamate groups play crucial roles in its binding affinity and specificity towards the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar carbamate group but differs in the structure of the cyclic ring.
Tert-butyl carbamate: A simpler compound with a tert-butyl carbamate group but lacking the oxolane ring structure.
Uniqueness
Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is unique due to its combination of a hydroxymethyl-substituted oxolane ring and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-6(4-12)5-15-8(7)13/h6-7,12H,4-5H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBKIDSHLSESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(COC1=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)
![3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole](/img/structure/B2933515.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933516.png)
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2933518.png)

![6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2933523.png)





![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2933533.png)
